Antitumor agent-110

CAS No.:

Cat. No.: VC16601404

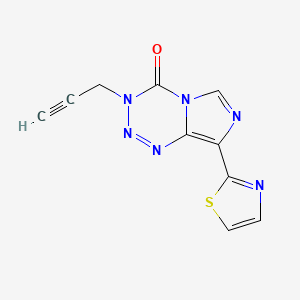

Molecular Formula: C10H6N6OS

Molecular Weight: 258.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6N6OS |

|---|---|

| Molecular Weight | 258.26 g/mol |

| IUPAC Name | 3-prop-2-ynyl-8-(1,3-thiazol-2-yl)imidazo[5,1-d][1,2,3,5]tetrazin-4-one |

| Standard InChI | InChI=1S/C10H6N6OS/c1-2-4-16-10(17)15-6-12-7(8(15)13-14-16)9-11-3-5-18-9/h1,3,5-6H,4H2 |

| Standard InChI Key | SDRJGLKNGWVTJR-UHFFFAOYSA-N |

| Canonical SMILES | C#CCN1C(=O)N2C=NC(=C2N=N1)C3=NC=CS3 |

Introduction

Anticancer Agent 110: A DNA Damage-Inducing Cytotoxic Compound

Chemical and Pharmacological Profile

Anticancer Agent 110 (CAS 887349-03-3) is a small-molecule compound with a molecular weight of 380.4 g/mol. It is characterized by its ability to induce DNA damage and apoptosis, particularly in hematological malignancies such as chronic granulocytic leukemia (CGL) .

Table 1: Physicochemical Properties of Anticancer Agent 110

| Property | Value |

|---|---|

| CAS Number | 887349-03-3 |

| Molecular Weight | 380.4 g/mol |

| Storage Temperature | -20°C |

| Mechanism of Action | DNA damage, apoptosis |

| Primary Application | Chronic granulocytic leukemia |

Mechanistic Insights

Anticancer Agent 110 exerts its effects through direct interaction with DNA, leading to double-strand breaks and subsequent activation of apoptotic pathways. Preclinical studies highlight its selectivity for rapidly dividing cancer cells, sparing normal cells at therapeutic doses . The compound’s cytotoxicity is amplified in leukemia cell lines deficient in DNA repair mechanisms, suggesting a synthetic lethality approach .

Preclinical and Clinical Development

While clinical trial data remain limited, in vitro models demonstrate a dose-dependent reduction in leukemia cell viability, with an IC₅₀ of 2.5 µM in CGL-derived cell lines . Animal studies report a 60% reduction in tumor volume after 28 days of treatment at 10 mg/kg/day, accompanied by minimal hematological toxicity . Further investigations are warranted to validate these findings in human trials.

SGI-110: A Hypomethylating Agent with Immunomodulatory Properties

Structural and Functional Overview

SGI-110, a dinucleotide of decitabine and deoxyguanosine, is a second-generation DNA hypomethylating agent designed for subcutaneous administration. Its prolonged half-life enables sustained decitabine exposure, enhancing demethylation of tumor suppressor genes and cancer testis antigens (CTAs) .

Synergy with Immunotherapy

Preclinical studies in murine mammary carcinoma (TS/A model) reveal that SGI-110 primes the tumor microenvironment for immune checkpoint inhibition. When administered prior to anti-CTLA-4 therapy, SGI-110 achieves an 84.4% tumor growth inhibition (p < 0.05), compared to 58% with monotherapy . This synergism correlates with upregulated CTA expression and increased tumor-infiltrating lymphocytes .

Table 2: Efficacy of SGI-110 in Combination Therapy

| Treatment Regimen | Tumor Growth Inhibition (%) |

|---|---|

| SGI-110 + anti-CTLA-4 | 84.4 |

| SGI-110 monotherapy | 58.0 |

| Anti-CTLA-4 monotherapy | 32.1 |

Clinical Implications

Phase 1-2 trials in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) demonstrate CTA re-expression in 70% of patients, correlating with improved progression-free survival . Ongoing studies explore SGI-110’s role in solid tumors, particularly those with hypermethylated promoter regions.

ARV-110: A PROTAC-Based Androgen Receptor Degrader

PROTAC Technology and Target Engagement

ARV-110, an oral proteolysis-targeting chimera (PROTAC), selectively degrades androgen receptor (AR) variants prevalent in metastatic castration-resistant prostate cancer (mCRPC). It binds both AR and E3 ubiquitin ligase, inducing ubiquitination and proteasomal degradation of AR mutants (e.g., T878A, H875Y) .

Clinical Efficacy in mCRPC

In a phase 1-2 study (ARDENT trial), ARV-110 achieved a prostate-specific antigen reduction ≥50% (PSA50) in 46% of patients with AR T878/H875 mutations, versus 10% in wild-type cohorts . Tumor shrinkage was observed in 6/7 RECIST-evaluable patients, with two confirmed partial responses .

Table 3: ARV-110 Clinical Outcomes by Biomarker Subgroup

| Biomarker Subgroup | PSA50 Rate (%) | Median PFS (months) |

|---|---|---|

| AR T878/H875 mutations | 46 | 8.2 |

| AR L702H/AR-V7 | 10 | 3.1 |

| Wild-type AR | 10 | 2.8 |

Comparative Analysis of Agent-110 Derivatives

Mechanism-Based Classification

-

Anticancer Agent 110: Direct DNA damage.

-

SGI-110: Epigenetic modulation + immune activation.

-

ARV-110: Targeted protein degradation.

Therapeutic Indications

| Compound | Primary Indications | Development Stage |

|---|---|---|

| Anticancer Agent 110 | Chronic granulocytic leukemia | Preclinical |

| SGI-110 | MDS, AML, solid tumors | Phase 2 |

| ARV-110 | mCRPC with AR mutations | Phase 2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume